1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethan-1-one
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Overview
Description
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a chloro group, two hydroxyl groups, and a propyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 3-chloro-2,6-dihydroxy-5-propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Direct Halogenation and Hydroxylation: Starting with a suitable phenol derivative, the compound can be synthesized by sequential halogenation and hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid, sodium hydroxide, and various nucleophiles are employed.
Major Products Formed:
Oxidation: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone can be oxidized to form 1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanoic acid.
Reduction: Reduction can yield 1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanol.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes involved in the inflammatory response.
Comparison with Similar Compounds
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone is unique due to its specific combination of functional groups. Similar compounds include:
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone: Lacks the propyl group.
1-(3-Chloro-2,6-dihydroxy-5-ethylphenyl)ethanone: Has an ethyl group instead of a propyl group.
1-(3-Chloro-2,6-dihydroxy-5-butylphenyl)ethanone: Has a butyl group instead of a propyl group.
These compounds differ in their physical and chemical properties, which can affect their reactivity and applications.
Properties
CAS No. |
102624-59-9 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(3-chloro-2,6-dihydroxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-7-5-8(12)11(15)9(6(2)13)10(7)14/h5,14-15H,3-4H2,1-2H3 |
InChI Key |
FVJDDYSKNLYJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1O)C(=O)C)O)Cl |
Origin of Product |
United States |
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